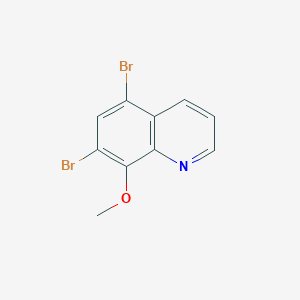

5,7-Dibromo-8-methoxyquinoline

描述

Structure

2D Structure

属性

IUPAC Name |

5,7-dibromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJANXCJVULGZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1N=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445207 | |

| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-49-6 | |

| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-Dibromo-8-methoxyquinoline

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5,7-Dibromo-8-methoxyquinoline, a valued intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Core Synthesis Pathway

The most efficient and widely documented synthesis of this compound is a two-step process. This pathway begins with the bromination of 8-hydroxyquinoline to form 5,7-dibromo-8-hydroxyquinoline, which is subsequently methylated to yield the final product. An alternative, though less efficient, single-step direct bromination of 8-methoxyquinoline has also been reported.

Two-Step Synthesis from 8-Hydroxyquinoline

This preferred method involves two key transformations:

-

Bromination of 8-Hydroxyquinoline: The initial step is the electrophilic aromatic substitution of 8-hydroxyquinoline with bromine. This reaction proceeds with high regioselectivity, yielding 5,7-dibromo-8-hydroxyquinoline as the primary product in excellent yields.[1][2]

-

Methylation of 5,7-Dibromo-8-hydroxyquinoline: The intermediate, 5,7-dibromo-8-hydroxyquinoline, is then methylated at the hydroxyl group. The use of dimethyl sulfate in the presence of a base is a high-yielding method for this conversion.[2][3][4] While methyl iodide has also been used, it has been reported to produce lower yields.[2]

Synthesis Pathway of this compound

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis pathway of this compound.

| Step | Product | Reagents | Solvent | Yield | Melting Point (°C) |

| 1. Bromination | 5,7-Dibromo-8-hydroxyquinoline | Bromine | Chloroform | 90% | 201-204 |

| 2. Methylation | This compound | Dimethyl sulfate, Sodium hydroxide | Water | 95% | 99-102 |

Experimental Protocols

Step 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol is adapted from the procedure described by Ökten and coworkers.[2]

Materials:

-

8-Hydroxyquinoline

-

Bromine

-

Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Benzene

Procedure:

-

Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform in a round-bottom flask.

-

Prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of chloroform.

-

Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.

-

Continue stirring the mixture at room temperature for 1 hour.

-

The resulting yellow solid is dissolved in 15 mL of chloroform.

-

Wash the organic layer three times with 15 mL of 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product is crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline as a pure solid.

Step 2: Synthesis of this compound

This protocol is based on the method detailed in the IUCr Journals.[3][4]

Materials:

-

5,7-Dibromoquinolin-8-ol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Dimethyl sulfate (Me₂SO₄)

-

Chloroform (CHCl₃)

-

10% Sodium carbonate (Na₂CO₃) solution

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Add 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) to a solution of sodium hydroxide (132 mg, 3.3 mmol) in 100 mL of distilled water.

-

Cool the mixture to -10°C (263 K) with stirring.

-

Add dimethyl sulfate (416 mg, 3.3 mmol) dropwise to the mixture over 1 hour while maintaining the temperature at -10°C.

-

After the addition is complete, heat the mixture to 70-80°C (343–353 K) for 1 hour.

-

Continue the reaction for an additional 2 hours until the color of the mixture changes, indicating the completion of the reaction.

-

Dissolve the resulting solid in 50 mL of chloroform.

-

Wash the organic layer successively with two 15 mL portions of 10% sodium carbonate solution and two 15 mL portions of 10% sodium hydroxide solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude material by column chromatography on alumina, eluting with a 1:6 mixture of ethyl acetate and hexane to obtain this compound as colorless needles.

Alternative Synthesis Pathway: Direct Bromination

An alternative, though less efficient, route to this compound is the direct bromination of 8-methoxyquinoline. However, studies have shown that the direct bromination of 8-methoxyquinoline with two equivalents of bromine regioselectively yields 5-bromo-8-methoxyquinoline as the sole product.[2] A mixture of this compound and 5-bromo-8-methoxyquinoline was obtained when an excess amount of molecular bromine was used.[2]

Direct Bromination of 8-Methoxyquinoline

Caption: Outcome of direct bromination of 8-methoxyquinoline.

Due to the formation of a product mixture and the challenges associated with separation, the two-step synthesis commencing from 8-hydroxyquinoline is the recommended and more robust pathway for obtaining pure this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,7-Dibromo-8-methoxyquinoline (CAS No: 17012-49-6).[1][2] This halogenated quinoline derivative is of significant interest in medicinal chemistry and materials science. This document summarizes its key physical and chemical characteristics, provides detailed experimental protocols for its synthesis, and presents spectroscopic data for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

This compound is a solid at room temperature. Its fundamental physicochemical properties are summarized in the table below. These parameters are critical for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Br₂NO | [1][2] |

| Molecular Weight | 316.98 g/mol | [1] |

| Melting Point | 372–375 K (99-102 °C) | |

| Boiling Point | ~364 °C (estimated) | [3][4] |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as chloroform. | [3] |

| Predicted pKa | 1.85 ± 0.70 (strongest acidic), 1.8 ± 0.1 (strongest basic) | |

| Predicted logP | 3.8 |

Note on Boiling Point: This is an estimated value based on the closely related compound 5,7-Dibromo-8-hydroxyquinoline.

Synthesis and Purification

The synthesis of this compound is typically achieved through the methylation of 5,7-Dibromo-8-hydroxyquinoline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described in the IUCr Journals.

Materials:

-

5,7-Dibromoquinolin-8-ol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate (Me₂SO₄)

-

Distilled water

-

Chloroform (CHCl₃)

-

10% Sodium carbonate (Na₂CO₃) solution

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Alumina

Procedure:

-

Dissolve 132 mg (3.3 mmol) of NaOH in 100 ml of distilled water.

-

To this solution, add 1.0 g (3.3 mmol) of 5,7-Dibromoquinolin-8-ol.

-

Cool the mixture to 263 K (-10 °C) with stirring.

-

Add 416 mg (3.3 mmol) of dimethyl sulfate dropwise to the mixture over a period of 1 hour.

-

After the addition is complete, heat the mixture to 343–353 K (70-80 °C) for 1 hour.

-

The reaction is complete when the color of the mixture changes (approximately 2 hours).

-

Dissolve the resulting solid in 50 ml of chloroform.

-

Wash the organic layer successively with 15 ml of 10% Na₂CO₃ solution (twice) and 15 ml of 10% NaOH solution (twice).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under vacuum to yield the crude product.

-

Purify the crude material by passing it through a short alumina column, eluting with a 1:6 mixture of ethyl acetate and hexane (150 ml).

-

Evaporation of the solvent from the collected fractions yields the title compound as colorless needles.

Yield: Approximately 1 g (95%).

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is based on the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ/p.p.m.) | Coupling Constant (J/Hz) | Multiplicity | Assignment |

| H-2 | 9.00 | J₂₃ = 3.2, J₂₄ = 1.6 | dd | Quinoline Ring |

| H-4 | 8.52 | J₄₃ = 8.0, J₄₂ = 1.6 | dd | Quinoline Ring |

| H-6 | 8.02 | s | Quinoline Ring | |

| H-3 | 7.58 | J₃₄ = 8.4, J₃₂ = 3.2 | dd | Quinoline Ring |

| OCH₃ | 4.19 | s | Methoxy Group |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ/p.p.m.) | Assignment |

| C | 153.3 | Quinoline Ring |

| C | 150.9 | Quinoline Ring |

| C | 143.8 | Quinoline Ring |

| C | 136.1 | Quinoline Ring |

| C | 133.7 | Quinoline Ring |

| C | 128.3 | Quinoline Ring |

| C | 122.5 | Quinoline Ring |

| C | 116.5 | Quinoline Ring |

| C | 116.3 | Quinoline Ring |

| OCH₃ | 62.1 | Methoxy Carbon |

Infrared (IR) Spectroscopy

| Wavenumber (ν/cm⁻¹) | Assignment |

| 2919, 2850 | C-H stretching (aliphatic) |

| 1733 | C=O stretch (impurity or overtone) |

| 1600, 1578, 1490 | C=C and C=N stretching (aromatic ring) |

| 1462 | C-H bending |

| 1383, 1370, 1353 | C-H bending |

| 1086 | C-O stretching (methoxy) |

Experimental Methodologies for Physicochemical Properties

Determination of pKa

The pKa of a quinoline derivative can be determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., a water-ethanol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.

UV-Vis Spectrophotometry:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a constant amount of the compound in each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, using the Henderson-Hasselbalch equation.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Shake-Flask Method (OECD Guideline 107):

-

Prepare a saturated solution of the compound in both n-octanol and water.

-

Equilibrate equal volumes of the n-octanol and water phases containing the compound by shaking at a constant temperature.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for Physicochemical Property Determination

Caption: General workflow for experimental determination of pKa and logP.

Conclusion

This technical guide has compiled the essential physicochemical properties of this compound, providing a valuable resource for researchers in drug discovery and chemical sciences. The detailed synthesis protocol and comprehensive spectroscopic data will facilitate its preparation and characterization. While experimental data for some properties are yet to be reported, the provided methodologies offer a clear path for their determination. The structured presentation of this information aims to support and accelerate further research and application of this promising compound.

References

An In-depth Technical Guide to the Crystal Structure of 5,7-Dibromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5,7-Dibromo-8-methoxyquinoline (C₁₀H₇Br₂NO), a compound of interest in medicinal chemistry. This document outlines the key crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic space group P2₁/c.[3] The methoxy carbon atom deviates from the quinoline ring system by 1.204 (4) Å.[1][2][3] The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into infinite chains along the b-axis.[1][2][3] Additionally, aromatic π–π stacking interactions are observed with a centroid-to-centroid distance of 3.7659 (19) Å.[1][2][3]

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₁₀H₇Br₂NO |

| Formula Weight | 316.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.158 (3) |

| b (Å) | 3.9960 (6) |

| c (Å) | 17.551 (3) |

| β (°) | 115.316 (5) |

| Volume (ų) | 1024.4 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Crystal Size (mm) | 0.11 × 0.07 × 0.05 |

Data sourced from Çelik et al. (2017).[3]

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Br1—C5 | 1.889 (3) | Br1—C5—C4 | 120.2 (2) |

| Br2—C7 | 1.901 (3) | Br1—C5—C6 | 117.6 (2) |

| O1—C8 | 1.357 (4) | Br2—C7—C6 | 118.9 (2) |

| O1—C10 | 1.425 (4) | Br2—C7—C8 | 119.3 (2) |

| N1—C1 | 1.311 (4) | C8—O1—C10 | 117.8 (3) |

| N1—C9 | 1.366 (4) | C1—N1—C9 | 117.5 (3) |

Data sourced from Çelik et al. (2017).[1][2]

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis of the compound and the single-crystal X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound is achieved through the methylation of 5,7-dibromoquinolin-8-ol.[1][2]

Materials:

-

5,7-Dibromoquinolin-8-ol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate (Me₂SO₄)

-

Distilled water

-

Chloroform (CHCl₃)

-

10% Sodium carbonate (Na₂CO₃) solution

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

A solution of NaOH (132 mg, 3.3 mmol) in distilled water (100 ml) is prepared.[1][2]

-

5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to the NaOH solution.[1][2]

-

The mixture is cooled to 263 K, and Me₂SO₄ (416 mg, 3.3 mmol) is added dropwise over 1 hour with stirring.[1][2]

-

The reaction mixture is then heated to 343–353 K for 1 hour.[1][2]

-

After the reaction is complete (indicated by a color change, approximately 2 hours), the resulting solid is dissolved in CHCl₃ (50 ml).[1][2]

-

The organic layer is washed successively with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).[1][2]

-

The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum.[1][2]

-

The crude product is purified by column chromatography on alumina, eluting with an EtOAc-hexane mixture (1:6).[1][2]

Single-Crystal X-ray Crystallography

The determination of the three-dimensional atomic structure of this compound is performed using single-crystal X-ray diffraction.[4][5][6][7]

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of this compound with dimensions of approximately 0.11 × 0.07 × 0.05 mm is selected.[3] The crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å).[3] The diffraction data are collected at a controlled temperature (296 K) using a diffractometer equipped with a CCD detector.[3] Data is typically collected using φ and ω scans.[3]

-

Data Reduction: The collected diffraction intensities are processed. This includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction (e.g., using SADABS).[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of a small molecule like this compound.

Caption: Experimental workflow for the crystal structure determination of this compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. rigaku.com [rigaku.com]

- 7. excillum.com [excillum.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 5,7-Dibromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and synthesis of 5,7-Dibromo-8-methoxyquinoline (C₁₀H₇Br₂NO). The information is compiled from crystallographic and spectroscopic data, offering critical insights for its application in research and drug development.

Core Molecular Structure and Bonding

This compound is a halogenated derivative of 8-methoxyquinoline. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

The crystal structure of this compound reveals a nearly planar quinoline ring system.[1] The methoxy group's carbon atom, however, deviates from this plane.[1] The molecule's rigidity and planarity are key features influencing its intermolecular interactions and potential biological activity.

Intermolecular Interactions

In its crystalline state, this compound molecules are linked by C—H⋯O hydrogen bonds, forming infinite chains.[1][2] Additionally, aromatic π–π stacking interactions are observed between the quinoline rings of adjacent molecules, with a centroid-to-centroid distance of 3.7659 (19) Å.[1][2] These non-covalent interactions are crucial for the stability of the crystal lattice and can inform the design of derivatives with specific solid-state properties.

Quantitative Structural Data

The precise bond lengths and angles within the this compound molecule have been determined through X-ray crystallography. This data is essential for computational modeling and understanding the molecule's electronic properties.

| Bond | Length (Å) | Angle | **Value (°) ** |

| Br—C | 1.889 (3) | Br—C—C | 117.6 (2) - 120.2 (2) |

| Br—C | 1.901 (3) | ||

| C—O (methoxy) | - | ||

| C—N | - | ||

| C—C (quinoline ring) | 1.357 (4) - 1.425 (4) |

Data sourced from crystallographic studies of 5,7-dibromo-8-hydroxyquinoline, a closely related precursor. The bond lengths and angles for the quinoline core are expected to be very similar.[1][2]

Spectroscopic Profile

Spectroscopic data provides further confirmation of the molecular structure and electronic environment of this compound.

| Spectroscopy | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.00 (dd, 1H), 8.52 (dd, 1H), 8.02 (s, 1H), 7.58 (dd, 1H), 4.19 (s, 3H, OCH₃)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.5, 116.3, 62.1 (OCH₃)[1] |

| Infrared (IR) | ν (cm⁻¹): 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086[1][3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the methylation of 5,7-dibromoquinolin-8-ol. The following is a detailed experimental protocol based on published literature.

Synthesis of this compound

Materials:

-

5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol)

-

Sodium hydroxide (NaOH) (132 mg, 3.3 mmol)

-

Dimethyl sulfate (Me₂SO₄) (416 mg, 3.3 mmol)

-

Distilled water (100 ml)

-

Chloroform (CHCl₃) (50 ml)

-

10% Sodium carbonate (Na₂CO₃) solution

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

A solution of NaOH (132 mg, 3.3 mmol) in distilled water (100 ml) is prepared.

-

5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to the NaOH solution.

-

The mixture is cooled to 263 K, and Me₂SO₄ (416 mg, 3.3 mmol) is added dropwise over 1 hour with continuous stirring.[1]

-

The reaction mixture is then heated to 343–353 K for 1 hour.[1]

-

After the reaction is complete (indicated by a color change, approximately 2 hours), the resulting solid is dissolved in CHCl₃ (50 ml).[1]

-

The organic layer is separated and washed successively with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).[1]

-

The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.[1]

-

The crude product is purified by column chromatography on alumina, eluting with a 1:6 mixture of EtOAc–hexane to yield the title compound as colorless needles.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development

While direct signaling pathway involvement for this compound is not extensively documented, its structural analogs, particularly other brominated quinolines, have shown significant biological activities. These include potential anticancer properties.[4] The core 8-hydroxyquinoline scaffold is known for a wide range of biological effects, including antimicrobial and antifungal activities.[5] The unique electronic and steric properties conferred by the bromine and methoxy substituents on the quinoline ring make this compound a compound of interest for further investigation and as a scaffold for the development of novel therapeutic agents.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Brominated Quinolines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of bromine atoms to this versatile heterocycle can significantly modulate its physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of brominated quinolines, with a primary focus on their anticancer and antimicrobial properties. While the antiviral and neuroprotective potential of the broader quinoline class is acknowledged, this document will highlight the existing data specifically for brominated derivatives and identify areas for future investigation. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Anticancer Activities of Brominated Quinolines

Brominated quinolines have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key enzymes involved in DNA replication, and disruption of cell migration.

Quantitative Antiproliferative and Cytotoxic Data

The anticancer efficacy of various brominated quinoline derivatives has been quantified using half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported activities against several cancer cell lines.

Table 1: Antiproliferative Activity of Brominated Methoxyquinolines and Nitrated Bromoquinolines

| Compound | C6 (Rat Glioblastoma) IC50 (µM) | HeLa (Human Cervical Cancer) IC50 (µM) | HT29 (Human Colon Adenocarcinoma) IC50 (µM) | Reference |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 9.6 µg/mL | 5.45 µg/mL | 6.8 µg/mL | [1][2] |

| 6,8-Dibromo-5-nitroquinoline (17) | 50.0 | 24.1 | 26.2 | [1] |

| 5-Fluorouracil (5-FU) (Reference) | - | - | - | [1][2] |

Table 2: Antiproliferative Activity of Other Biologically Active Brominated Quinolines

| Compound | A549 (Human Lung Carcinoma) IC50 (µg/mL) | HeLa (Human Cervical Cancer) IC50 (µg/mL) | HT29 (Human Colon Adenocarcinoma) IC50 (µg/mL) | Hep3B (Human Hepatocellular Carcinoma) IC50 (µg/mL) | MCF7 (Human Breast Adenocarcinoma) IC50 (µg/mL) | Reference |

| 6-Bromotetrahydroquinoline | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 | |

| 6,8-Dibromotetrahydroquinoline | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 | |

| 8-Bromo-6-cyanoquinoline | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 | |

| 5-Bromo-6,8-dimethoxyquinoline | 2-50 | 2-50 | 2-50 | 2-50 | 2-50 | |

| 5,7-Dibromo-8-hydroxyquinoline | 5.8 | 17.6 | 5.4 | >1000 | 16.5 | [3] |

Mechanisms of Anticancer Action

Brominated quinolines exert their anticancer effects through several key mechanisms:

-

Induction of Apoptosis: Several brominated quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have demonstrated that compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) and 6,8-dibromo-5-nitroquinoline (17) can induce apoptosis, as confirmed by DNA laddering assays[1][2]. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Inhibition of Topoisomerase I: Human topoisomerase I is a crucial enzyme for DNA replication and repair, making it a key target for anticancer drugs. Certain brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11), have been found to inhibit this enzyme[1][2]. By inhibiting topoisomerase I, these compounds can lead to DNA damage and ultimately, cell death.

-

Inhibition of Cell Migration: The metastatic spread of cancer is a major cause of mortality. Some brominated quinolines have demonstrated the ability to inhibit the migration of cancer cells. For instance, a wound healing assay showed that 6,8-dibromo-5-nitroquinoline (17) effectively inhibited the migration of HT29 colon cancer cells[1][2].

Signaling Pathways

The anticancer activity of brominated quinolines involves the modulation of specific signaling pathways. The induction of apoptosis, a key mechanism, is depicted in the following diagram.

References

An In-depth Technical Guide to 5,7-Dibromo-8-methoxyquinoline

CAS Number: 17012-49-6

This technical guide provides a comprehensive overview of 5,7-Dibromo-8-methoxyquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its biological activities, including its potential as a precursor for anticancer agents.

Chemical and Physical Properties

This compound is a solid, highly purified compound.[1] A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 17012-49-6 | [1] |

| Molecular Formula | C10H7Br2NO | [1] |

| Molecular Weight | 316.98 g/mol | [1] |

| Property | Value | Reference |

| Melting Point | 372–375 K | [2] |

| Appearance | Colorless needles | [2] |

| Storage Temperature | -20°C | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.00 (dd, J = 3.2, 1.6 Hz, 1H), 8.52 (dd, J = 8.0, 1.6 Hz, 1H), 8.02 (s, 1H), 7.58 (dd, J = 8.4, 3.2 Hz, 1H), 4.19 (s, 3H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, 62.1 | [2] |

| IR (ν/cm⁻¹) | 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086 | [2] |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 5,7-Dibromoquinolin-8-ol.

Materials:

-

5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol)

-

Sodium hydroxide (NaOH) (132 mg, 3.3 mmol)

-

Distilled water (100 ml)

-

Dimethyl sulfate (Me₂SO₄) (416 mg, 3.3 mmol)

-

Chloroform (CHCl₃) (50 ml)

-

10% Sodium carbonate (Na₂CO₃) solution

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve NaOH (132 mg, 3.3 mmol) in distilled water (100 ml).

-

Add 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) to the NaOH solution.

-

Cool the mixture to 263 K and add Me₂SO₄ (416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring.

-

Heat the reaction mixture to 343–353 K for 1 hour.

-

After the reaction is complete (indicated by a color change, approximately 2 hours), dissolve the resulting solid in CHCl₃ (50 ml).

-

Wash the organic layer sequentially with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).

-

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under vacuum.

-

Purify the crude product by passing it through a short alumina column, eluting with an EtOAc-hexane mixture (1:6, 150 ml).

-

The final product is obtained as colorless needles with a yield of 95%.[2]

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is ongoing, studies on its derivatives and related compounds have highlighted their potential in drug discovery, particularly in the development of anticancer agents.

Derivatives of 8-hydroxyquinoline, the precursor to this compound, have been shown to induce apoptosis in cancer cells. For instance, a derivative of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline has been reported to induce apoptosis in triple-negative breast cancer cells through the activation of the MKK7-JNK signaling pathway.[3] This suggests that the 5,7-dibromoquinoline scaffold is a promising starting point for the design of novel anticancer therapeutics.

The parent compound, 5,7-dibromo-8-hydroxyquinoline (also known as broxyquinoline), has demonstrated cytotoxic effects against various cancer cell lines.[4] The IC₅₀ values for 5,7-dibromo-8-hydroxyquinoline against several cancer cell lines are presented below.

| Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| A549 (Lung Carcinoma) | 5.8 | [5] |

| HT29 (Colon Carcinoma) | 5.4 | [5] |

| HeLa (Cervical Carcinoma) | 18.7 | [5] |

| MCF7 (Breast Carcinoma) | 16.5 | [5] |

The mechanism of action for many quinoline-based compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerase and the proteasome. It is plausible that this compound and its derivatives may exert their anticancer effects through similar mechanisms, leading to the induction of apoptosis.

References

A Technical Guide to the Spectroscopic Characterization of 5,7-Dibromo-8-methoxyquinoline

This guide provides a comprehensive overview of the spectroscopic data for 5,7-Dibromo-8-methoxyquinoline, tailored for researchers, scientists, and professionals in the field of drug development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Number of Protons | Assignment |

| 9.00 | dd | J₂₃ = 3.2, J₂₄ = 1.6 | 1H | H-2 |

| 8.52 | dd | J₄₃ = 8.0, J₄₂ = 1.6 | 1H | H-4 |

| 8.02 | s | - | 1H | H-6 |

| 7.58 | dd | J₃₄ = 8.4, J₃₂ = 3.2 | 1H | H-3 |

| 4.19 | s | - | 3H | OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ/ppm) | Assignment |

| 153.3 | C |

| 150.9 | C |

| 143.8 | C |

| 136.1 | C |

| 133.7 | C |

| 128.3 | C |

| 122.5 | C |

| 116.5 | C |

| 116.3 | C |

| 62.1 | OCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data

| Wavenumber (ν/cm⁻¹) | Assignment |

| 2919, 2850 | C-H stretching |

| 1733 | C=O stretch (impurity or overtone) |

| 1600, 1578, 1490, 1462 | C=C and C=N stretching (aromatic ring) |

| 1383, 1370, 1353 | C-H bending |

| 1086 | C-O stretching |

Table 4: Mass Spectrometry Data of 5,7-Dibromo-8-hydroxyquinoline

| m/z | Interpretation |

| 301 | Molecular ion [M]⁺ |

Ionization Method: Electron Ionization (EI), 75 eV

Experimental Protocols

2.1 Synthesis of this compound

The synthesis of this compound is achieved through the methylation of 5,7-Dibromoquinolin-8-ol.

A solution of 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is prepared in distilled water (100 ml) containing NaOH (132 mg, 3.3 mmol). To this mixture, Me₂SO₄ (416 mg, 3.3 mmol) is added dropwise over a period of 1 hour with stirring at a temperature of 263 K. Following the addition, the reaction mixture is heated to a temperature between 343–353 K for 1 hour. After the reaction is complete, indicated by a color change after approximately 2 hours, the resulting solid is dissolved in CHCl₃ (50 ml). The organic layer is then washed sequentially with 10% Na₂CO₃ (2 x 15 ml) and 10% NaOH (2 x 15 ml). The organic layer is subsequently dried over Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by passing it through a short alumina column, eluting with an EtOAc–hexane mixture (1:6, 150 ml), to yield the final product as colorless needles.

2.2 NMR Spectroscopy

For ¹H and ¹³C NMR analysis, a sample of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.[1] The use of a deuterated solvent is necessary for the instrument's lock system. The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for protons.[1] For quantitative measurements, a sufficient relaxation delay is employed to ensure accurate integration.[2]

2.3 IR Spectroscopy

The infrared spectrum of a solid sample can be obtained using the thin solid film method.[3] A small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[3] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr).[3] After the solvent evaporates, a thin film of the compound remains on the plate.[3] The plate is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2][3]

2.4 Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of organic compounds.[2] The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This process causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer, and a mass spectrum is generated.[4]

Visualizations

The following diagram illustrates the synthesis workflow for this compound.

References

Solubility of 5,7-Dibromo-8-methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5,7-Dibromo-8-methoxyquinoline in organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages high-quality solubility data and experimental protocols for the structurally analogous compound, 5,7-Dibromo-8-hydroxyquinoline. The close structural similarity, differing only by a methoxy versus a hydroxyl group at the 8-position, allows for valuable insights into the expected solubility profile and provides a robust framework for experimental determination.

Predicted Solubility Profile

This compound, a derivative of quinoline, is anticipated to exhibit limited solubility in aqueous solutions and greater solubility in a range of organic solvents. This prediction is based on its molecular structure, which includes a large, hydrophobic quinoline ring system with two bromine substituents, contributing to its lipophilic character. The methoxy group at the 8-position is less polar than the hydroxyl group in its analogue, which may influence its solubility in protic solvents.

Qualitative assessments of the closely related 5,7-Dibromo-8-hydroxyquinoline indicate it is slightly soluble in methanol and soluble in dimethyl sulfoxide (DMSO).[1]

Quantitative Solubility Data of 5,7-Dibromo-8-hydroxyquinoline

The following tables summarize the mole fraction solubility (x₁) of 5,7-Dibromo-8-hydroxyquinoline in various neat organic solvents at different temperatures. This data was determined using the well-established shake-flask method and provides a strong reference for estimating the solubility of this compound.[2] The solubility generally increases with temperature.[2]

Table 1: Mole Fraction Solubility (x₁) of 5,7-Dibromo-8-hydroxyquinoline in Various Solvents (288.15 K to 328.15 K) [2]

| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K |

| NMP | 0.0813 | 0.0954 | 0.1114 | 0.1296 | 0.1501 | 0.1733 | 0.1994 | 0.2287 | 0.2615 |

| DMA | 0.0698 | 0.0803 | 0.0919 | 0.1047 | 0.1188 | 0.1343 | 0.1513 | 0.1699 | 0.1903 |

| DMF | 0.0612 | 0.0709 | 0.0817 | 0.0936 | 0.1068 | 0.1213 | 0.1373 | 0.1548 | 0.1741 |

| 1,4-Dioxane | 0.0153 | 0.0179 | 0.0208 | 0.0241 | 0.0279 | 0.0322 | 0.0371 | 0.0426 | 0.0488 |

| Ethyl Acetate | 0.0111 | 0.0128 | 0.0148 | 0.0170 | 0.0195 | 0.0224 | 0.0256 | 0.0292 | 0.0333 |

| Toluene | 0.0093 | 0.0108 | 0.0125 | 0.0144 | 0.0166 | 0.0191 | 0.0219 | 0.0250 | 0.0285 |

| Acetone | 0.0076 | 0.0090 | 0.0106 | 0.0124 | 0.0145 | 0.0169 | 0.0196 | 0.0227 | 0.0262 |

| 2-Butanone | 0.0075 | 0.0088 | 0.0103 | 0.0120 | 0.0139 | 0.0161 | 0.0185 | 0.0213 | 0.0244 |

| n-Butanol | 0.0028 | 0.0033 | 0.0039 | 0.0046 | 0.0054 | 0.0063 | 0.0074 | 0.0086 | 0.0100 |

| n-Propanol | 0.0023 | 0.0028 | 0.0033 | 0.0039 | 0.0046 | 0.0054 | 0.0063 | 0.0074 | 0.0086 |

| Ethanol | 0.0019 | 0.0023 | 0.0027 | 0.0032 | 0.0038 | 0.0045 | 0.0053 | 0.0062 | 0.0072 |

| Isopropanol | 0.0017 | 0.0021 | 0.0025 | 0.0030 | 0.0035 | 0.0042 | 0.0049 | 0.0058 | 0.0068 |

| Methanol | 0.0015 | 0.0018 | 0.0022 | 0.0026 | 0.0031 | 0.0037 | 0.0044 | 0.0052 | 0.0061 |

Data sourced from Wu, Z., et al. (2020). Journal of Chemical & Engineering Data.[2]

The order of solubility for 5,7-Dibromo-8-hydroxyquinoline in the tested solvents is: NMP > DMA > DMF > 1,4-dioxane > ethyl acetate > toluene > acetone > 2-butanone > n-butanol > n-propanol > ethanol > isopropanol > methanol.[2]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound in an organic solvent, based on the protocols used for 5,7-Dibromo-8-hydroxyquinoline.[2][3][4]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Centrifuge (optional)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer with a constant temperature bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-72 hours) to ensure that the dissolution process has reached equilibrium. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a pre-weighed vial to remove any remaining solid particles.[4]

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a series of standard solutions of the compound with known concentrations to create a calibration curve for accurate quantification.[4]

-

-

Calculation of Mole Fraction Solubility:

-

The mole fraction solubility (x₁) is calculated using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Measurement.

References

An In-depth Technical Guide to the Discovery and History of 5,7-Dibromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dibromo-8-methoxyquinoline is a halogenated derivative of 8-methoxyquinoline that has been a subject of interest in medicinal chemistry. Its structural scaffold is derived from 8-hydroxyquinoline (also known as oxine), a versatile chelating agent with a broad spectrum of biological activities. The introduction of bromine atoms at the 5 and 7 positions and a methoxy group at the 8 position significantly influences its physicochemical properties and biological profile. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental data related to this compound.

Discovery and Historical Context

The development of this compound is rooted in the extensive research on 8-hydroxyquinoline and its halogenated derivatives. The parent compound, 8-hydroxyquinoline, has been known for its potent antimicrobial and chelating properties since the late 19th and early 20th centuries. The therapeutic potential of halogenated 8-hydroxyquinolines, such as iodochlorhydroxyquin (clioquinol) and diiodohydroxyquin, as amoebicides and topical anti-infective agents spurred further investigation into other halogenated analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Br₂NO | [1][2] |

| Molecular Weight | 316.98 g/mol | [1][2] |

| Appearance | Colourless needles or almost white powder | [1] |

| Melting Point | 372–375 K (99-102 °C) | [1] |

| CAS Number | 17012-49-6 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 8-hydroxyquinoline.

Step 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

The foundational method for synthesizing the precursor involves the direct bromination of 8-hydroxyquinoline.

Reaction Pathway:

Figure 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline.

Detailed Protocol:

A solution of bromine in a suitable solvent, such as chloroform, is added dropwise to a solution of 8-hydroxyquinoline at room temperature. The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography. The resulting product, 5,7-dibromo-8-hydroxyquinoline, precipitates out of the solution and can be collected by filtration, washed, and dried.

Step 2: Synthesis of this compound

The final step involves the methylation of the hydroxyl group of 5,7-dibromo-8-hydroxyquinoline.

Reaction Pathway:

Figure 2: Synthesis of this compound.

Detailed Protocol:

5,7-Dibromoquinolin-8-ol is dissolved in a solution of sodium hydroxide in distilled water.[1] The mixture is cooled, and dimethyl sulfate (Me₂SO₄) is added dropwise while stirring.[1] The reaction mixture is then heated for a period to ensure the completion of the methylation.[1] After cooling, the solid product is dissolved in an organic solvent like chloroform. The organic layer is washed successively with aqueous sodium carbonate and sodium hydroxide solutions, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] Purification can be achieved by column chromatography on alumina.[1]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.00 (dd, J = 3.2, 1.6 Hz, 1H), 8.52 (dd, J = 8.0, 1.6 Hz, 1H), 8.02 (s, 1H), 7.58 (dd, J = 8.4, 3.2 Hz, 1H), 4.19 (s, 3H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.5, 116.3, 62.1 | [1] |

| IR (ν/cm⁻¹) | 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086 | [1] |

Biological Activities and Signaling Pathways

While specific in-depth studies on the signaling pathways directly modulated by this compound are limited, the biological activities of the broader class of halogenated 8-hydroxyquinolines provide significant insights. These compounds are known to exert their effects through several mechanisms, primarily related to their ability to chelate metal ions, which are essential for the function of many enzymes and proteins.

Potential Mechanisms of Action:

Figure 3: Potential mechanism of action for this compound.

The chelation of essential metal ions like iron, copper, and zinc can disrupt various cellular processes in pathogenic organisms, leading to their death. This is a primary mechanism attributed to the antimicrobial and antiprotozoal activity of related compounds. Further research is required to elucidate the specific signaling pathways and molecular targets of this compound.

Conclusion

This compound is a synthetically accessible derivative of 8-hydroxyquinoline with a history intertwined with the development of halogenated quinolines as therapeutic agents. While modern synthetic protocols allow for its efficient preparation and characterization, a definitive account of its initial discovery remains to be fully elucidated from early chemical literature. The established biological activity of its parent compounds suggests potential for further investigation into its own pharmacological profile. This guide provides a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and related compounds.

References

Theoretical Insights into 5,7-Dibromo-8-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of electron-withdrawing bromine atoms and an electron-donating methoxy group, imparts unique electronic and chemical properties. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound. It is designed to serve as a core resource for researchers engaged in the study and application of this compound, with a focus on its molecular properties, synthesis, and potential as a pharmacophore. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams of relevant workflows and biological pathways to facilitate a deeper understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

This compound is a solid, highly purified compound with the molecular formula C₁₀H₇Br₂NO and a molecular weight of 316.98 g/mol .[1] Its structure is characterized by a quinoline core, with bromine atoms substituted at the 5 and 7 positions and a methoxy group at the 8 position.

Crystallographic Data

The three-dimensional structure of this compound has been elucidated by X-ray crystallography.[2][3][4] The molecule crystallizes in a monoclinic system. The quinoline ring system is nearly planar, and the methoxy group's carbon atom deviates slightly from this plane.[2][3][4] The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming infinite chains, and aromatic π–π stacking interactions.[2][3][4]

Table 1: Crystallographic and Structural Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇Br₂NO | [1] |

| Molecular Weight | 316.98 g/mol | [1] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 16.158 (3) | [3] |

| b (Å) | 3.9960 (6) | [3] |

| c (Å) | 17.551 (3) | [3] |

| β (°) | 115.316 (5) | [3] |

| Volume (ų) | 1024.4 (3) | [3] |

| Z | 4 | [3] |

| Br—C Bond Lengths (Å) | 1.889 (3), 1.901 (3) | [2][4] |

| C—H⋯O Hydrogen Bonds | Present | [2][3][4] |

| π–π Stacking Distance (Å) | 3.7659 (19) | [2][3][4] |

Theoretical and Computational Studies

While direct and extensive theoretical studies on this compound are not widely published, its electronic structure, reactivity, and spectroscopic properties can be reliably predicted using computational methods like Density Functional Theory (DFT). Such studies on the closely related 5,7-dibromo-8-hydroxyquinoline and other quinoline derivatives provide a strong basis for understanding the theoretical aspects of the title compound.[5]

Quantum Chemical Calculations: A Methodological Overview

A typical theoretical investigation of this compound would involve the following computational workflow:

Molecular Orbitals and Reactivity

The electronic properties of this compound are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

From these orbital energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated. These descriptors provide quantitative insights into the molecule's reactivity.

Table 2: Predicted Molecular Properties and Reactivity Descriptors

| Property | Description | Predicted Trend for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Expected to be moderately low, suggesting potential for biological activity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate hardness is anticipated. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | Expected to be a good electrophile due to the electron-withdrawing bromine atoms. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential (red) expected around the nitrogen and oxygen atoms (nucleophilic sites), and positive potential (blue) around the hydrogen atoms. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in high yield from 5,7-dibromoquinolin-8-ol.[2][4]

Protocol:

-

Preparation of the reaction mixture: To a solution of sodium hydroxide (132 mg, 3.3 mmol) in 100 ml of distilled water, add 5,7-dibromoquinolin-8-ol (1.0 g, 3.3 mmol).

-

Methylation: Cool the mixture to 263 K (-10 °C) and add dimethyl sulfate (Me₂SO₄; 416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring.

-

Heating: Heat the reaction mixture to 343–353 K (70-80 °C) for 1 hour. The completion of the reaction is indicated by a color change, which typically takes about 2 hours.

-

Extraction: After the reaction is complete, dissolve the solid residue in 50 ml of chloroform (CHCl₃).

-

Washing: Wash the organic layer successively with a 10% aqueous solution of sodium carbonate (Na₂CO₃; 2 x 15 ml) and a 10% aqueous solution of sodium hydroxide (NaOH; 2 x 15 ml).

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then remove the solvent under vacuum.

-

Purification: Purify the crude product by passing it through a short alumina column, eluting with a 1:6 mixture of ethyl acetate and hexane. This yields the final product as colorless needles.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.[2]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.00 (dd, 1H, H-2), 8.52 (dd, 1H, H-4), 8.02 (s, 1H, H-6), 7.58 (dd, 1H, H-3), 4.19 (s, 3H, OCH₃).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, 62.1 (OCH₃).[2]

-

IR (cm⁻¹): 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086.[2]

Biological Activity and Potential Applications

Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Brominated quinolines, in particular, have shown significant potential as anticancer agents.

Anticancer Activity and Topoisomerase Inhibition

While specific anticancer data for this compound is limited, its close analog, 5,7-dibromo-8-hydroxyquinoline, and other brominated quinolines have demonstrated potent inhibitory effects against various cancer cell lines.[6] A key mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells.[6][7][8]

Molecular Docking and Drug Development

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target.[9][10] In the context of drug development, docking studies can be employed to investigate the interaction of this compound with the active site of enzymes like topoisomerase, providing insights into its inhibitory mechanism at the molecular level. This information is invaluable for the rational design of more potent and selective quinoline-based anticancer drugs.

Conclusion

This compound is a compound with significant potential, underpinned by its unique structural and electronic features. This technical guide has provided a comprehensive overview of its theoretical and experimental aspects, from its molecular structure and synthesis to its potential biological applications. The integration of computational and experimental approaches will be crucial for fully harnessing the therapeutic and material science applications of this promising molecule. Further research, particularly in the areas of detailed theoretical modeling and extensive biological evaluation, is warranted to explore its full potential.

References

- 1. usbio.net [usbio.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 5,7-Dibromo-8-methoxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects. Among these, halogenated quinolines have attracted significant attention due to their enhanced biological profiles. This technical guide provides an in-depth exploration of the core mechanism of action of 5,7-Dibromo-8-methoxyquinoline derivatives as potential anticancer agents. While research on this specific subclass is emerging, this document synthesizes the current understanding by examining data from closely related bromoquinoline analogues, providing a foundational resource for further investigation and drug development. The primary proposed mechanisms of action include the induction of apoptosis through key signaling pathways and the inhibition of essential enzymes involved in DNA replication.

Core Mechanisms of Anticancer Activity

The anticancer effects of this compound derivatives are believed to be multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of topoisomerase I, a critical enzyme for DNA replication and repair.

Induction of Apoptosis via the MKK7-JNK Signaling Pathway

A key mechanism of action identified for derivatives closely related to this compound is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis. Specifically, the activation cascade is thought to involve Mitogen-Activated Protein Kinase Kinase 7 (MKK7).

The proposed signaling cascade begins with the intracellular accumulation of the this compound derivative, which acts as a stress stimulus. This leads to the activation of upstream kinases that, in turn, phosphorylate and activate MKK7. Activated MKK7 then phosphorylates JNK. Phosphorylated JNK (p-JNK) translocates to the nucleus and activates various transcription factors, such as c-Jun, leading to the expression of pro-apoptotic genes (e.g., Bax) and the suppression of anti-apoptotic genes (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases (caspase-9 and caspase-3), ultimately executing the apoptotic cell death program.

Inhibition of Topoisomerase I

Another significant mechanism of action for bromoquinoline derivatives is the inhibition of human DNA topoisomerase I.[1] This enzyme plays a crucial role in relieving torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.

This compound derivatives are thought to act as topoisomerase I poisons. They intercalate into the DNA helix and stabilize the covalent complex formed between topoisomerase I and DNA (the cleavable complex). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavable complexes, it results in the formation of lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2]

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of this compound derivatives and their close analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the available IC50 values for relevant bromoquinoline derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference Compound |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 11.2 | - |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 9.8 | - |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 6.7 | - |

| 5,7-Dibromo-8-methoxy-2-methylquinoline | HT29 (Human Colon Carcinoma) | 25.6 | - |

| 5-Bromo-8-methoxyquinoline | C6 (Rat Brain Tumor) | >50 | - |

| 7-Bromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.3 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound derivatives. These protocols are based on standard procedures and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

-

Cancer cell lines (e.g., HT29, HeLa, MDA-MB-468)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the inhibitory effect of the compounds on the activity of human topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

This compound derivatives

-

Camptothecin (positive control)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x assay buffer, 200-500 ng of supercoiled plasmid DNA, and the desired concentration of the test compound or camptothecin.

-

Enzyme Addition: Add 1-2 units of human Topoisomerase I to the reaction mixture. The final reaction volume should be 20 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers are separated.

-

Visualization: Visualize the DNA bands under a UV transilluminator. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and the appearance of nicked DNA, as the enzyme's relaxation activity is blocked.

Western Blot Analysis for JNK Pathway Activation

This technique is used to detect the phosphorylation of JNK, indicating the activation of the signaling pathway.

Materials:

-

Cancer cells treated with the this compound derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the compound for the desired time. Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total JNK and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. The primary mechanisms of action appear to be the induction of apoptosis through the MKK7-JNK signaling pathway and the inhibition of topoisomerase I. The provided quantitative data, though limited to closely related analogues, suggests potent antiproliferative activity. The detailed experimental protocols in this guide offer a framework for researchers to further investigate these compounds and elucidate their full therapeutic potential. Future studies should focus on expanding the library of these derivatives, conducting comprehensive in vitro and in vivo evaluations, and further dissecting the intricate molecular pathways they modulate.

References

Methodological & Application

Synthesis of 5,7-Dibromo-8-methoxyquinoline: An Experimental Protocol for Researchers

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 5,7-Dibromo-8-methoxyquinoline, a valuable quinoline derivative with applications in medicinal chemistry and materials science. The protocol is based on established and reliable methods, ensuring a high yield of the target compound. This guide is intended for laboratory professionals and assumes adherence to standard safety practices.

Introduction

This compound is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. Quinoline scaffolds are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer and antimicrobial properties.[1][2][3] The specific substitution pattern of this compound makes it a versatile building block for further chemical modifications, including Suzuki-Miyaura cross-coupling reactions to introduce diverse functional groups.[1]

Reaction Scheme

The synthesis of this compound is achieved through the methylation of 5,7-Dibromoquinolin-8-ol. The reaction proceeds via a nucleophilic substitution where the hydroxyl group of the starting material is converted to a methoxy group using dimethyl sulfate in the presence of a base.

Caption: Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from a verified synthetic method.[4][5][6]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 5,7-Dibromoquinolin-8-ol | C₉H₅Br₂NO | 302.95 | 1.0 g | 3.3 |

| Sodium Hydroxide | NaOH | 40.00 | 132 mg | 3.3 |

| Dimethyl Sulfate | Me₂SO₄ | 126.13 | 416 mg | 3.3 |

| Distilled Water | H₂O | 18.02 | 100 mL | - |

| Chloroform | CHCl₃ | 119.38 | 50 mL | - |

| 10% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | 30 mL | - |

| 10% Sodium Hydroxide Solution | NaOH | 40.00 | 30 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

| Hexane | C₆H₁₄ | 86.18 | - | - |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 132 mg (3.3 mmol) of sodium hydroxide in 100 mL of distilled water. To this solution, add 1.0 g (3.3 mmol) of 5,7-Dibromoquinolin-8-ol.

-

Addition of Methylating Agent: Cool the mixture to -10°C (263 K) using an appropriate cooling bath. While stirring vigorously, add 416 mg (3.3 mmol) of dimethyl sulfate dropwise over a period of 1 hour.

-

Reaction: After the addition is complete, heat the mixture to 70-80°C (343–353 K) for 1 hour. The reaction is complete when the color of the mixture changes, which typically takes about 2 hours in total.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with 50 mL of chloroform.

-

Washing: Wash the organic layer successively with two 15 mL portions of 10% aqueous sodium carbonate solution, followed by two 15 mL portions of 10% aqueous sodium hydroxide solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product (approximately 2.12 g) is purified by column chromatography on a short alumina column. Elute the column with a mixture of ethyl acetate and hexane (1:6 v/v).

-

Isolation: Collect the fractions containing the product and evaporate the solvent to obtain this compound as colorless needles.

Caption: Figure 2: Step-by-step experimental workflow.

Results and Characterization

The synthesis protocol described above provides a high yield of the desired product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [4][5] |

| Melting Point | 100-102 °C (373-375 K) | [4][5] |

| Appearance | Colorless needles | [4][5] |

Spectroscopic Data:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Technique | Data | Reference |